Ethyl 4-bromoquinoline-5-carboxylate
Description
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 4-bromoquinoline-5-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-4-3-5-10-11(8)9(13)6-7-14-10/h3-7H,2H2,1H3 |
InChI Key |
NFVDYCSRMPXQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Bromoisatin : Used as a starting material in related quinoline syntheses.
- Pyruvic acid : Reacts with bromoisatin to form quinoline carboxylic acids.
- 7-Bromoquinoline-4-carboxylic acid methyl ester : A key intermediate closely related to Ethyl 4-bromoquinoline-5-carboxylate.
Stepwise Synthesis (Adapted from Related Quinoline Carboxylate Syntheses)
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Rearrangement of 6-bromoisatin with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid | Heat at 100°C for 3 h in 15% NaOH solution | Quinoline dicarboxylic acid intermediate |
| 2 | Elimination reaction in nitrobenzene to convert 7-bromoquinoline-2,4-dicarboxylic acid to 7-bromoquinoline-4-carboxylic acid | Heat to 210°C, reflux for 45 min | Monocarboxylic acid quinoline derivative |
| 3 | Esterification of 7-bromoquinoline-4-carboxylic acid with methanol and thionyl chloride | Reflux overnight with periodic thionyl chloride addition | 7-Bromoquinoline-4-carboxylic acid methyl ester |
| 4 | Palladium-catalyzed coupling with NH2Boc to introduce amino protection | Reflux with Pd(OAc)2, Xantphos, Cs2CO3 in 1,4-dioxane under N2 for 3 h | Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate |
| 5 | Deprotection of amino group in HCl/methanol | Room temp 1 h, then 50°C for 2 h | Methyl 7-aminoquinoline-4-carboxylate |
| 6 | Diazotization and hydroxy substitution | NaNO2 in conc. H2SO4 at 0°C, then reflux in 10% H2SO4 | Methyl 7-hydroxyquinoline-4-carboxylate |
| 7 | Hydrolysis of methyl ester to carboxylic acid | Aqueous NaOH solution | 7-Hydroxyquinoline-4-carboxylic acid |
Note: While this route is for 7-substituted quinoline derivatives, similar strategies with positional adjustments and esterification using ethanol instead of methanol can yield this compound.
Direct Preparation of this compound
Although direct published procedures specific to this compound are scarce, the following general methods apply:
- Bromination of quinoline-5-carboxylate esters : Starting from ethyl quinoline-5-carboxylate, electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) under controlled conditions can selectively brominate the 4-position.
- Quinoline ring construction with bromine in place : Using substituted anilines or isatins bearing bromine at the desired position, followed by ring closure and esterification.
- Esterification : Carboxylic acids at position 5 can be esterified with ethanol in acidic or thionyl chloride-mediated conditions to form the ethyl ester.
Analytical Data and Characterization
This compound is characterized by:
| Analytical Method | Data/Result |
|---|---|
| Molecular Formula | C12H10BrNO2 |
| Molecular Weight | 280.12 g/mol |
| NMR (Proton and Carbon) | Signals consistent with quinoline aromatic protons, ethyl ester group, and bromine substitution at position 4 |
| LC-MS | Molecular ion peak at m/z consistent with 280.12 |
| HPLC Purity | Typically >98% in commercial samples |
| Safety | Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation) |
These data are consistent with those reported by commercial suppliers and research articles on related quinoline derivatives.
Comparative Table of Preparation Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Rearrangement of bromoisatin + pyruvic acid + esterification | 6-Bromoisatin, pyruvic acid | NaOH, thionyl chloride, Pd catalyst | Simple raw materials, scalable, avoids expensive reagents | Multi-step, requires high temperature steps |
| Direct bromination of quinoline-5-carboxylate ester | Ethyl quinoline-5-carboxylate | Bromine or NBS | Straightforward, fewer steps | Regioselectivity challenges, possible overbromination |
| Pd-catalyzed carbonylation of 4-chloroquinoline derivatives | 4-Chloroquinoline | Pd catalyst, CO | High selectivity | Expensive catalyst, complex setup |
Research Findings and Process Optimization
- The use of 6-bromoisatin as a starting material provides a cost-effective and readily available precursor for brominated quinoline carboxylates.
- Esterification with ethanol under acidic or thionyl chloride conditions efficiently yields ethyl esters with high purity.
- Palladium-catalyzed coupling reactions allow introduction of amino or other functional groups for further derivatization but add complexity and cost.
- Diazotization followed by hydroxy substitution is a reliable method for functional group transformations on quinoline rings.
- High-temperature elimination reactions in nitrobenzene require careful control but afford key positional isomers.
Scientific Research Applications
Ethyl 4-bromoquinoline-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromoquinoline-5-carboxylate in biological systems involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromine atom can form covalent bonds with nucleophilic sites in proteins, inhibiting their function . These interactions can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between ethyl 4-bromoquinoline-5-carboxylate and analogous compounds derived from the evidence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
